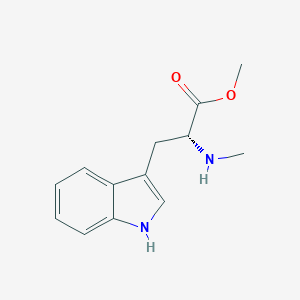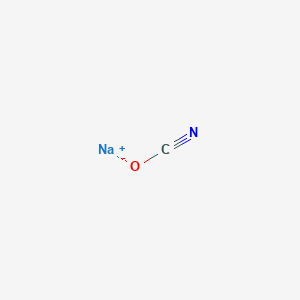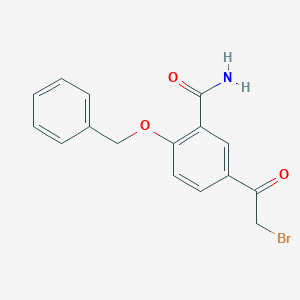
5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, such as 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide, often involves multi-step chemical reactions including bromination, acylation, and condensation steps. These processes are meticulously designed to introduce specific functional groups at targeted positions on the benzene ring, enabling the precise formation of the desired compound. A typical synthesis route may start from simpler benzene derivatives, undergoing halogenation to introduce a bromo group, followed by acylation to attach the acetyl group, and finally, a phenylmethoxy group is introduced through a directed substitution reaction (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide, reveals intricate details about their molecular geometry, bonding, and interactions. X-ray crystallography, Hirshfeld surface analysis, and DFT calculations are commonly employed techniques to elucidate their crystal packing, hydrogen bonding patterns, and the energetics of molecular interactions. These studies often show that the molecular structure is stabilized by a combination of hydrogen bonds, π-interactions, and other non-covalent interactions, which can significantly influence the physical and chemical properties of the compound (A. Saeed et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis of Antifungal Agents : 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide is used in the synthesis of new compounds with potential antifungal properties, as demonstrated in a study that prepared various benzamides and their alkoxy derivatives (Narayana et al., 2004).
Characterization and Biological Screening : This compound is involved in the synthesis of N-substituted derivatives of benzamides, which are screened for their biological activities, particularly against enzymes like acetylcholinesterase (Siddiqui et al., 2013).
Synthesis of Antipsychotic Agents : It's used in synthesizing benzamides with antidopaminergic properties, which have potential applications as antipsychotic agents (Högberg et al., 1990).
Antimicrobial and Antioxidant Activities : Studies have also explored its role in creating new benzamides that exhibit antimicrobial and antioxidant activities (Yang et al., 2015).
Inhibitors of Poly(ADP-ribose)polymerase (PARP) : It serves as a precursor in the synthesis of compounds that inhibit PARP, an enzyme implicated in DNA repair, with implications in cancer therapy (Watson et al., 1998).
Inhibition of IMP dehydrogenase : Benzamide derivatives, synthesized using this compound, are studied for their role in inhibiting IMP dehydrogenase, a key enzyme in guanine nucleotide biosynthesis, with potential applications in cancer therapy (Jäger et al., 2002).
Melanoma Imaging : Radioiodinated derivatives of benzamides, synthesized using this compound, have been studied for their high uptake in melanoma, suggesting potential in melanoma imaging (Eisenhut et al., 2000).
Synthesis of Benzamide-Based Antiviral Agents : There's research on benzamide-based compounds synthesized using this chemical, which show notable activity against avian influenza virus (Hebishy et al., 2020).
Use in Asymmetric Synthesis : It's used in the synthesis of oxazol-4-ones, which are key in asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives (Trost et al., 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-bromoacetyl)-2-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-9-14(19)12-6-7-15(13(8-12)16(18)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQQESVFZAPODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993163 | |
| Record name | 2-(Benzyloxy)-5-(bromoacetyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromoacetyl)-2-(phenylmethoxy)benzamide | |
CAS RN |
72370-19-5 | |
| Record name | 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72370-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072370195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Benzyloxy)-5-(bromoacetyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromoacetyl)-2-(phenylmethoxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
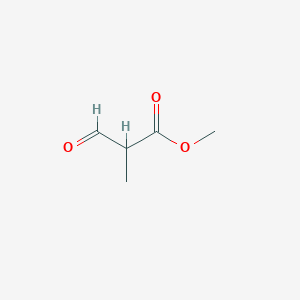
![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)
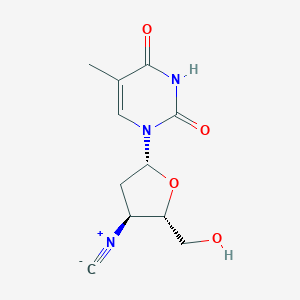

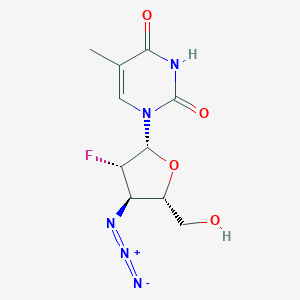
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
